molecular formula C8H6IN3O2 B2547242 Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate CAS No. 2377036-04-7

Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Cat. No. B2547242
M. Wt: 303.059
InChI Key: BIRLDMQXVITESA-UHFFFAOYSA-N
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Description

“Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate” is a chemical compound with the empirical formula C6H4IN3 . It is related to 4-Chloro-5-iodo-7H-pyrrol [2,3-d]pyrimidine, which is a white solid .


Molecular Structure Analysis

The molecular weight of “Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate” is 245.02 . The SMILES string representation of the molecule is Ic1c[nH]c2ncncc12 .

Scientific Research Applications

  • Isoxazole Strategy for Synthesis of α-Aminopyrrole Derivatives : A synthesis method involving methyl 5-aminopyrrole-3-carboxylates leading to pyrrolo[1,2-a]pyrimidine-7-carboxylates demonstrates the compound's role in producing pyrrole-containing products, indicative of its utility in developing pharmacologically active molecules (Galenko et al., 2019).

  • Novel 1,2-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives : The compound serves as a starting material for the synthesis of novel heterocyclic derivatives, showcasing its importance in medicinal chemistry for potential therapeutic applications (Yaremchuk et al., 2018).

  • Inhibitory Activity on Xanthine Oxidase : The synthesis and structural assignment of N-methyl isomers of the compound reveal inhibitory activity on xanthine oxidase, indicating potential for the development of treatments for diseases like gout (Seela et al., 1984).

  • Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase : This compound is part of a synthesis process for a potent dual inhibitor, pointing to its significance in cancer therapy through the inhibition of critical enzymes (Gangjee et al., 2000).

  • Palladium-Catalysed Coupling Reactions : Demonstrates its role in the synthesis of 4-alkynylpyrrolo[2,3-d]pyrimidines, highlighting the compound's versatility in organic synthesis and the development of novel chemical entities with potential biological activities (Tumkevičius et al., 2007).

properties

IUPAC Name

methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3O2/c1-14-8(13)7-10-2-4-5(9)3-11-6(4)12-7/h2-3H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRLDMQXVITESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C(=CNC2=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

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